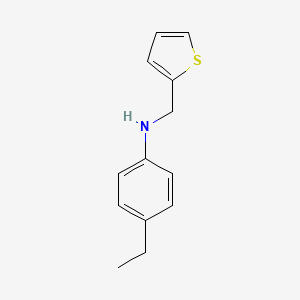

4-ethyl-N-(thiophen-2-ylmethyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide range of industrially and pharmacologically important molecules. Their utility is rooted in the reactivity of the amino group and the aromatic ring, which can be readily functionalized to modulate electronic properties, solubility, and biological activity. In contemporary research, aniline derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and polymers. Their ability to participate in various coupling reactions and to be tailored with specific substituents makes them versatile platforms for creating complex molecular architectures.

Role of Thiophene (B33073) Heterocycles in Advanced Chemical and Biological Systems

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry and materials science. nih.gov Its aromaticity and the presence of the sulfur heteroatom impart unique electronic and steric properties. Thiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tubitak.gov.tr In materials science, the electron-rich nature of the thiophene ring makes it a key component in the design of organic semiconductors and conducting polymers. The ability of the thiophene moiety to act as a bioisostere for the benzene (B151609) ring, while offering different metabolic and solubility profiles, further enhances its importance in drug design.

Overview of N-Alkylated Aniline-Thiophene Hybrid Compounds in Scholarly Investigations

The amalgamation of aniline and thiophene functionalities through an N-alkylation linkage gives rise to a class of hybrid compounds with significant potential for novel applications. Scholarly investigations into these N-alkylated aniline-thiophene derivatives have explored their synthesis, structural characterization, and a variety of potential uses. Research has demonstrated that these compounds can possess interesting biological activities, including antimicrobial and antifungal properties. Furthermore, their unique electronic structure, arising from the combination of the electron-donating aniline moiety and the electron-rich thiophene ring, makes them candidates for investigation in materials science, particularly in the field of organic electronics.

Research Scope and Focus on 4-ethyl-N-(thiophen-2-ylmethyl)aniline within Academic Contexts

Within the broader class of N-alkylated aniline-thiophene hybrids, this compound serves as a specific and illustrative example. While dedicated research focusing solely on this particular molecule is not extensively documented in publicly available literature, its chemical structure suggests its relevance as a synthetic intermediate and a subject for further investigation. The presence of the ethyl group at the 4-position of the aniline ring can influence its lipophilicity and electronic properties, potentially modulating its biological activity and material characteristics compared to other analogs. Academic interest in this compound would likely lie in its potential synthesis via reductive amination or other N-alkylation strategies and its subsequent evaluation for biological activity or as a precursor for more complex molecular systems. The study of such specific derivatives contributes to a deeper understanding of structure-activity relationships within this class of compounds.

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related and well-characterized analogs. The following table provides predicted and known properties of similar compounds.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NS |

| Molecular Weight | 217.33 g/mol |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg |

| Predicted Melting Point | Not available |

| Predicted Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane (B109758). |

| Appearance (predicted) | Likely a solid or oil at room temperature. |

Note: The boiling point and melting point are estimations based on the properties of similar N-alkylated aniline-thiophene derivatives and have not been experimentally verified for this compound.

Detailed research findings on the specific biological activities of this compound are not currently available in peer-reviewed literature. However, studies on analogous compounds provide insights into its potential therapeutic applications. For instance, various N-(thiophen-2-ylmethyl)aniline derivatives have been investigated for their biological activities.

| Compound Class | Investigated Biological Activity |

| N-(thiophen-2-ylmethyl)aniline derivatives | Antimicrobial, Antifungal ejpmr.com |

| Thiophene-containing Schiff bases of anilines | Antibacterial, DNA cleavage activity tubitak.gov.tr |

| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Fungicidal nih.gov |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Antiradical zsmu.edu.ua |

These findings suggest that the core structure of an aniline ring linked to a thiophene moiety via a methylene (B1212753) bridge is a promising scaffold for the development of new bioactive agents. The specific ethyl substitution in this compound would likely modulate the potency and selectivity of these activities.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-9,14H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOQTYQILQHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl N Thiophen 2 Ylmethyl Aniline

Established Synthetic Pathways for N-Substituted Aniline (B41778) Derivatives

The formation of a C-N bond to alkylate an aniline nitrogen can be achieved through several reliable and versatile strategies. The most prominent among these are direct N-alkylation, reductive amination, and multicomponent reactions.

Direct N-alkylation involves the reaction of an aniline with an alkylating agent, typically an alkyl halide or an alcohol. The classical approach using alkyl halides is a form of nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. psu.edu While effective, this method can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. psu.edu

More modern and atom-economical methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgresearchgate.net This process typically involves a transition-metal catalyst (e.g., based on Ru, Ir, Ni, or Pd) that temporarily removes hydrogen from the alcohol to form an aldehyde in situ. rsc.orgresearchgate.netacs.org The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst and yielding the N-alkylated aniline and water as the only byproduct. researchgate.net This approach is lauded for its green credentials and high selectivity for mono-alkylation under optimized conditions. acs.orgacs.org

Recent developments have even demonstrated transition-metal-free direct N-alkylation of anilines using alcohols, employing biomimetic hydrogen shuttles like pyridine (B92270) in the presence of a base. rsc.org

Table 1: Examples of Direct N-Alkylation of Anilines

| Aniline Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzyl (B1604629) Alcohol | NiBr₂ / L1, t-BuOK, Toluene, 130°C | N-Benzylaniline | 88 | acs.org |

| Aniline | Benzyl Alcohol | Pyridine, t-BuOK, 12 h | N-Benzylaniline | >99 | rsc.org |

| Aniline | Benzyl Alcohol | NHC-Ir(III) Complex, KOtBu, 120°C | N-Benzylaniline | 98 | acs.org |

| 4-Methoxyaniline | Benzyl Alcohol | NiBr₂ / L1, t-BuOK, Toluene, 130°C | N-Benzyl-4-methoxyaniline | 85 | acs.org |

| Aniline | Ethyl Iodide | Ionic Liquid [bmim][BF₄], rt | N-Ethylaniline | 96 | psu.edu |

Reductive amination is one of the most widely used and versatile methods for synthesizing N-substituted amines. The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. organic-chemistry.org This strategy avoids the issue of over-alkylation common in direct alkylation with halides. rsc.org

A variety of reducing agents can be employed, ranging from complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB-H) to catalytic hydrogenation. acs.org STAB-H is particularly effective for the reductive amination of anilines, including weakly basic ones, as it is a mild reductant that does not readily reduce the starting aldehyde or ketone. acs.org The reaction conditions can often be tuned for high chemoselectivity, tolerating a wide range of functional groups. organic-chemistry.org Modern protocols also utilize systems like InCl₃/Et₃SiH/MeOH or catalytic transfer hydrogenation. organic-chemistry.org

Table 2: Examples of Reductive Amination for Aniline Derivatives | Aniline Substrate | Carbonyl Compound | Reducing Agent/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Aniline | Benzaldehyde | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | N-Benzylaniline | 95 | organic-chemistry.org | | 4-Nitroaniline | 4-Methoxybenzaldehyde | STAB-H, TFA, CH₂Cl₂ | N-(4-Methoxybenzyl)-4-nitroaniline | - | acs.org | | 4-Chloroaniline | Benzaldehyde | Stannous Chloride, PMHS, MeOH | N-Benzyl-4-chloroaniline | 89 | organic-chemistry.org | | Aniline | Acetophenone | InCl₃/Et₃SiH/MeOH | N-(1-Phenylethyl)aniline | 94 | organic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and complexity generation. researchgate.net Several MCRs can be adapted for the synthesis of N-substituted anilines.

For instance, a green, multicomponent reaction of an aromatic aldehyde, 2-cyclohexenone, and a primary amine can afford 2-arylmethyl N-substituted anilines. nih.gov Another approach involves a catalyst-free process using secondary amines, cyclic tertiary amines (as alkyl sources), and electron-deficient aryl halides to achieve a tandem N-alkylation/N'-arylation. researchgate.net While not always providing direct access to simple N-alkyl anilines, these methods are powerful for building more complex molecular architectures based on the N-substituted aniline scaffold. beilstein-journals.org

Synthetic Routes for 4-ethyl-N-(thiophen-2-ylmethyl)aniline and Related Precursors

Based on the established methodologies, the synthesis of the target compound, this compound, can be readily envisioned. The most direct and high-yielding approach is likely reductive amination.

The synthesis of this compound can be efficiently achieved via the reductive amination of 4-ethylaniline (B1216643) with thiophene-2-carbaldehyde. This reaction involves the initial condensation of the primary amine (4-ethylaniline) with the aldehyde (thiophene-2-carbaldehyde) to form a Schiff base (imine) intermediate. Subsequent reduction of this imine in the same reaction vessel yields the desired secondary amine product.

This pathway is highly plausible and analogous to numerous reported syntheses of similar N-benzyl or N-heterocyclylmethyl aniline derivatives. ejpmr.comresearchgate.net The starting materials, 4-ethylaniline and thiophene-2-carbaldehyde, are commercially available. nih.govsigmaaldrich.com

An alternative, though potentially less selective, route is the direct N-alkylation of 4-ethylaniline with a thiophene (B33073) derivative such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. This nucleophilic substitution reaction would likely require a base to neutralize the hydrogen halide byproduct and may require heating. The primary risk with this method is the potential for dialkylation, forming the tertiary amine N,N-bis(thiophen-2-ylmethyl)-4-ethylaniline.

To maximize the yield and purity of this compound via the proposed reductive amination route, several reaction parameters would need to be optimized. This process typically involves systematically varying catalysts, reducing agents, solvents, temperature, and stoichiometry. Drawing parallels from optimization studies on similar N-alkylation reactions, a hypothetical optimization table can be constructed. acs.orgnih.gov

Key parameters for optimization include:

Reducing Agent: While NaBH₄ can be used, milder reagents like sodium triacetoxyborohydride (STAB-H) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde, minimizing the reduction of the starting aldehyde. acs.org

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can influence reaction rates and solubility of intermediates.

Catalyst: The imine formation step is often catalyzed by a weak acid, such as acetic acid, which protonates the aldehyde carbonyl, making it more electrophilic. acs.org

Temperature: Most reductive aminations can be carried out at room temperature, which is advantageous for substrates with sensitive functional groups. psu.edu

Stoichiometry: Using a slight excess of either the amine or the aldehyde can drive the reaction towards completion, depending on the relative cost and ease of removal of the starting materials.

Table 3: Hypothetical Optimization for Reductive Amination Synthesis of this compound

| Entry | Reducing Agent (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ (1.5) | Methanol | None | 25 | 12 | 75 |

| 2 | NaBH₃CN (1.5) | Methanol | Acetic Acid (cat.) | 25 | 12 | 88 |

| 3 | STAB-H (1.5) | DCM | None | 25 | 8 | 85 |

| 4 | STAB-H (1.5) | DCM | Acetic Acid (cat.) | 25 | 6 | 95 |

| 5 | STAB-H (1.5) | DCE | Acetic Acid (cat.) | 25 | 6 | >98 |

| 6 | STAB-H (1.5) | DCE | Acetic Acid (cat.) | 50 | 2 | >98 |

| 7 | STAB-H (1.2) | DCE | Acetic Acid (cat.) | 25 | 8 | 94 |

This table is a hypothetical representation of an optimization study based on established chemical principles.

Based on such an optimization study, the ideal conditions would likely involve using sodium triacetoxyborohydride (STAB-H) as the reducing agent in a solvent like dichloroethane (DCE) with a catalytic amount of acetic acid at room temperature.

Derivatization Strategies for this compound Analogues

The molecular architecture of this compound offers three primary sites for structural modification: the phenyl ring, the thiophene moiety, and the secondary amine linker. Strategic derivatization at these positions can yield a diverse library of analogues with potentially novel chemical and physical properties.

Modifications on the para-Ethyl Phenyl Ring

The aniline ring is activated towards electrophilic aromatic substitution by both the secondary amine and the para-ethyl group. These groups cooperatively direct incoming electrophiles to the ortho positions relative to the amine (C2 and C6).

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of functional groups onto the phenyl ring. To prevent side reactions at the nucleophilic amine, a common strategy involves the temporary protection of the amine, for instance, by converting it into an amide. This protecting group can be removed later in the synthetic sequence.

Modification of the Ethyl Group: The benzylic protons of the ethyl group are susceptible to radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) can install a bromine atom, which can subsequently be displaced by various nucleophiles to introduce new functionalities.

| Reaction Type | Reagents/Conditions | Potential Product Structure |

| Bromination | Br₂, Acetic Acid | 2-bromo-4-ethyl-N-(thiophen-2-ylmethyl)aniline |

| Nitration | HNO₃, H₂SO₄ (requires N-protection) | 4-ethyl-2-nitro-N-(thiophen-2-ylmethyl)aniline |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ (requires N-protection) | N-(2-acetyl-4-ethylphenyl)-N-(thiophen-2-ylmethyl)acetamide |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-(1-bromoethyl)-N-(thiophen-2-ylmethyl)aniline |

Note: The table above is interactive and provides a summary of potential modifications.

Modifications on the Thiophen-2-yl Moiety

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position, which is alpha to the sulfur atom and electronically activated.

Electrophilic Substitution: Standard electrophilic substitution reactions can be employed to functionalize the thiophene ring. For example, the Vilsmeier-Haack reaction introduces a formyl group, providing a handle for further transformations.

Metalation: The C5 proton of the thiophene ring is acidic enough to be removed by strong organolithium bases like n-butyllithium (n-BuLi). It is important to note that the proton on the secondary amine is more acidic and will react first. Therefore, at least two equivalents of the base are required to achieve lithiation on the thiophene ring. researchgate.net The resulting thienyllithium species is a potent nucleophile that can react with a wide array of electrophiles.

| Reaction Type | Reagents/Conditions | Potential Product Structure |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-((4-ethylphenylamino)methyl)thiophene-2-carbaldehyde |

| Bromination | NBS, THF | N-((5-bromothiophen-2-yl)methyl)-4-ethylaniline |

| Metalation/Alkylation | 1. 2 equiv. n-BuLi, THF2. Methyl iodide | 4-ethyl-N-((5-methylthiophen-2-yl)methyl)aniline |

| Metalation/Carboxylation | 1. 2 equiv. n-BuLi, THF2. CO₂3. H₃O⁺ | 5-((4-ethylphenylamino)methyl)thiophene-2-carboxylic acid |

Note: This interactive table outlines derivatization methods for the thiophene moiety.

Diversification at the Secondary Amine Linker

The secondary amine serves as a key point for diversification, allowing for the attachment of various substituents through N-alkylation, N-acylation, and other related reactions.

N-Alkylation and N-Acylation: The nitrogen atom's lone pair of electrons makes it nucleophilic. It can be alkylated by treating it with a base followed by an alkyl halide, or acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions alter the steric and electronic environment around the nitrogen atom.

| Reaction Type | Reagents/Conditions | Potential Product Structure |

| N-Methylation | NaH, then Methyl Iodide | 4-ethyl-N-methyl-N-(thiophen-2-ylmethyl)aniline |

| N-Acetylation | Acetyl Chloride, Pyridine | N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)acetamide |

| N-Sulfonylation | Tosyl Chloride, Pyridine | N-(4-ethylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Note: This interactive table details strategies for modifying the secondary amine linker.

Chemical Reactivity and Transformation Analysis of this compound

The reactivity of this compound is dictated by the interplay of its functional groups. Understanding its behavior under oxidative and reductive conditions is crucial for predicting its stability and potential transformations.

Oxidation Reactions of the Aniline and Thiophene Moieties

The compound possesses multiple sites susceptible to oxidation: the aniline nitrogen and ring, the thiophene sulfur, the secondary amine, and the benzylic position of the ethyl group. Selective oxidation can be challenging but offers a route to various oxidized derivatives.

Aniline Moiety: Anilines are readily oxidized. openaccessjournals.comresearchgate.net Strong oxidizing agents can lead to complex mixtures, including polymeric materials or quinone-like structures.

Thiophene Moiety: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Secondary Amine Linker: Catalytic oxidation of the secondary amine can yield an imine. rsc.org Various catalytic systems, often based on transition metals, can achieve this transformation. rsc.orgnih.govacs.org

| Reaction Site | Reagents/Conditions | Potential Product |

| Thiophene Sulfur | m-CPBA (1 equiv.) | S-oxide derivative |

| Thiophene Sulfur | m-CPBA (2 equiv.) | S,S-dioxide (sulfone) derivative |

| Secondary Amine | MnO₂, Dichloromethane | 4-ethyl-N-(thiophen-2-ylmethylene)aniline (Imine) |

| Ethyl Group (Benzylic C) | KMnO₄, heat | 1-(4-(N-(thiophen-2-ylmethyl)amino)phenyl)ethan-1-one |

Note: This interactive table summarizes potential oxidation reactions.

Reduction Reactions of the Amine Linker and Aromatic Rings

While the secondary amine is in its reduced form, the aromatic rings can undergo reduction under specific conditions.

Catalytic Hydrogenation: This method can reduce both the thiophene and benzene (B151609) rings. Thiophene hydrogenation to tetrahydrothiophene (B86538) can be achieved, although the sulfur atom can act as a catalyst poison, often requiring specific catalysts or conditions. rsc.orgyoutube.com Reduction of the benzene ring to a cyclohexane (B81311) ring typically requires more forcing conditions (e.g., high pressure, rhodium or ruthenium catalysts).

Birch Reduction: This dissolving metal reduction (typically sodium or lithium in liquid ammonia (B1221849) with an alcohol) selectively reduces the aniline ring to a non-conjugated cyclohexadiene. wikipedia.orgmasterorganicchemistry.com The electron-donating amino and ethyl groups direct the regiochemical outcome of the reduction. The thiophene ring may also undergo reductive cleavage under these conditions.

| Reaction Type | Reagents/Conditions | Potential Product |

| Thiophene Hydrogenation | H₂, Pd/C (excess), H₂SO₄ | 4-ethyl-N-(tetrahydrothiophen-2-ylmethyl)aniline |

| Benzene Ring Hydrogenation | H₂ (high pressure), Rh/C | 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine |

| Birch Reduction | Na, NH₃ (liq.), EtOH | 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexa-1,4-dien-1-amine |

Note: This interactive table outlines possible reduction pathways.

Electrophilic Aromatic Substitution Reactions on the Phenyl and Thiophene Rings

The structure of this compound features two distinct aromatic systems susceptible to electrophilic attack: the substituted phenyl ring of the aniline moiety and the thiophene ring. The regioselectivity and rate of substitution on each ring are governed by the electronic effects of their respective substituents. Due to a lack of specific experimental data for this compound in the scientific literature, the following analysis is based on established principles of electrophilic aromatic substitution for similarly substituted aniline and thiophene derivatives.

Reactivity and Regioselectivity of the Phenyl Ring

The phenyl ring of the molecule is substituted with two groups: an ethyl group at the para position (C4) and a secondary amino group (-NH-) at C1. Both of these substituents are classified as activating groups, meaning they increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgbyjus.com

Amino Group (-NH-): The nitrogen atom of the secondary amine is a powerful activating group. Its lone pair of electrons can be delocalized into the phenyl ring through resonance (a +M effect), significantly increasing the electron density at the ortho and para positions. libretexts.orgorganicchemistrytutor.com This strong activating and directing effect is the dominant influence on the ring's reactivity.

Ethyl Group (-CH₂CH₃): The ethyl group is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.orgaakash.ac.in It also directs incoming electrophiles to the ortho and para positions. youtube.com

Given that the amino group is a much stronger activating group than the ethyl group, it will primarily dictate the position of electrophilic attack. The position para to the amino group is already occupied by the ethyl group. Therefore, electrophilic substitution is strongly predicted to occur at the two equivalent ortho positions (C2 and C6) relative to the amino group.

However, direct electrophilic substitution on anilines under strongly acidic conditions (such as standard nitration or Friedel-Crafts reactions) can be problematic. The basic nitrogen atom can be protonated to form an anilinium ion. The resulting -NH₂⁺- group is a powerful deactivating, meta-directing group. byjus.com Furthermore, the aniline ring is susceptible to oxidation. Consequently, reactions are typically carried out under milder conditions, or the amino group is temporarily protected, for instance, by acetylation.

Reactivity and Regioselectivity of the Thiophene Ring

The thiophene ring is an electron-rich five-membered heterocycle that is substantially more reactive than benzene in electrophilic aromatic substitution reactions. numberanalytics.comstackexchange.comquora.com This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to participate in the aromatic π-system, stabilizing the cationic intermediate (sigma complex) formed during the reaction. quora.combrainly.in

In this compound, the thiophene ring is substituted at the C2 position with an N-(4-ethylphenyl)methyl group (-CH₂-NH-Ar). This group is electron-donating and thus activates the thiophene ring for further substitution.

For 2-substituted thiophenes, electrophilic attack occurs almost exclusively at the C5 position. numberanalytics.comchempedia.infoquora.com This strong regioselectivity is because the intermediate carbocation formed by attack at C5 is significantly more stabilized by resonance, with the positive charge being delocalized over more atoms, including the sulfur heteroatom, compared to attack at the C3 or C4 positions. Attack at the C3 position is the second most likely but is generally a minor pathway unless the C5 position is sterically hindered or blocked.

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions on this compound, based on the principles outlined above.

Interactive Table: Predicted Electrophilic Aromatic Substitution Reactions

| Ring System | Reaction Type | Typical Reagents | Major Predicted Product(s) | Rationale |

| Phenyl Ring | Bromination | Br₂ in CCl₄ or CH₃COOH | 2-bromo-4-ethyl-N-(thiophen-2-ylmethyl)aniline and/or 2,6-dibromo-4-ethyl-N-(thiophen-2-ylmethyl)aniline | The highly activating amino group directs substitution to the ortho positions. Polysubstitution is common without careful control of stoichiometry. |

| Phenyl Ring | Nitration | HNO₃/CH₃COOH (mild conditions) | 2-nitro-4-ethyl-N-(thiophen-2-ylmethyl)aniline | Strong acidic conditions (H₂SO₄) are avoided to prevent anilinium ion formation. The amino group directs the nitro group to the ortho position. |

| Thiophene Ring | Bromination | N-Bromosuccinimide (NBS) in THF | 4-ethyl-N-((5-bromothiophen-2-yl)methyl)aniline | The thiophene ring is more reactive. NBS is a mild brominating agent that selectively substitutes at the most nucleophilic position (C5) of the 2-substituted thiophene. |

| Thiophene Ring | Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 4-ethyl-N-((5-nitrothiophen-2-yl)methyl)aniline | Milder nitrating agents are used to prevent oxidation and degradation of the reactive thiophene ring. Substitution is directed to the C5 position. |

| Thiophene Ring | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in CH₂Cl₂ | 1-(5-(((4-ethylphenyl)amino)methyl)thiophen-2-yl)ethan-1-one | The aniline nitrogen would complex with the Lewis acid (AlCl₃), deactivating the phenyl ring. The highly reactive thiophene ring undergoes acylation at the C5 position. |

Molecular Design, Computational Analysis, and Structural Elucidation of 4 Ethyl N Thiophen 2 Ylmethyl Aniline

Theoretical Frameworks in Rational Molecular Design

Density Functional Theory (DFT) Applications in Compound Design

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the prediction of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 4-ethyl-N-(thiophen-2-ylmethyl)aniline, DFT calculations can provide valuable insights into its electronic structure, molecular geometry, and reactivity.

Theoretical studies on analogous compounds, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, have successfully employed DFT at the B3LYP/6-311++G(d,p) level to calculate optimized geometries and chemical activity parameters, showing good agreement with experimental data. nih.gov Similar calculations for this compound would involve geometry optimization to determine the most stable conformation, considering the rotational freedom around the C-N and C-C bonds of the ethyl and thiophen-2-ylmethyl groups.

Key parameters that can be derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT was used to perform frontier molecular orbital analysis, providing insights into its biological potential. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, while the LUMO would be distributed over the aromatic systems. The electron-donating nature of the ethyl group at the para position of the aniline ring would likely raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity.

Furthermore, DFT can be used to generate theoretical vibrational frequencies, which are instrumental in the interpretation of experimental Infrared (IR) spectra. Calculations on related aniline derivatives have demonstrated the utility of DFT in assigning vibrational modes. researchgate.net A similar approach for this compound would aid in the precise assignment of its characteristic IR absorption bands.

Interactive Data Table: Predicted DFT Parameters for Aromatic Amines

| Parameter | Aniline | 4-Ethylaniline (B1216643) (Predicted) | N-(thiophen-2-ylmethyl)aniline (Predicted) | This compound (Predicted) |

| HOMO Energy (eV) | ~ -5.5 | Higher than Aniline | Similar to Aniline | Higher than N-(thiophen-2-ylmethyl)aniline |

| LUMO Energy (eV) | ~ -0.5 | Similar to Aniline | Similar to Aniline | Similar to N-(thiophen-2-ylmethyl)aniline |

| HOMO-LUMO Gap (eV) | ~ 5.0 | Smaller than Aniline | Similar to Aniline | Smaller than N-(thiophen-2-ylmethyl)aniline |

Note: The values for the target compound and its analogues are predictive and based on established principles of substituent effects in related molecules.

Computational Chemical Biology Approaches

Computational chemical biology utilizes in silico methods to understand and predict the interactions of small molecules with biological targets. For a compound like this compound, these approaches can help to identify potential protein binding partners and elucidate mechanisms of action at a molecular level.

Molecular docking is a primary tool in this field, used to predict the binding orientation and affinity of a ligand to a protein's active site. While specific studies on this compound are not available, research on structurally related thiophene derivatives has demonstrated the utility of this approach. For example, molecular docking studies have been conducted on thiophene-based compounds to explore their potential as inhibitors of various enzymes. nih.gov

Molecular Dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.gov

Advanced Spectroscopic Characterization of this compound and its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound can be inferred by analyzing the spectra of its constituent fragments: 4-ethylaniline and N-(thiophen-2-ylmethyl)aniline.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for each part of the molecule.

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.2 ppm, coupled to the methylene (B1212753) protons. The methylene protons (CH₂) would appear as a quartet around 2.6 ppm. For comparison, in 4-ethylaniline, these signals appear at approximately 1.17 ppm (triplet) and 2.51 ppm (quartet). chemicalbook.com

Aniline Protons: The aromatic protons of the 4-ethyl-substituted benzene (B151609) ring would appear as two doublets in the aromatic region (typically 6.5-7.5 ppm), characteristic of a 1,4-disubstituted pattern. In 4-ethylaniline, these are observed at approximately 6.96 ppm and 6.58 ppm. chemicalbook.com

Thiophen-2-ylmethyl Group: The methylene protons (CH₂) linking the aniline nitrogen to the thiophene ring would likely appear as a singlet around 4.3-4.5 ppm. The protons of the thiophene ring itself would show characteristic signals in the aromatic region, typically between 6.8 and 7.3 ppm. These would appear as a doublet of doublets for the proton at position 5, a doublet for the proton at position 3, and a triplet (or doublet of doublets) for the proton at position 4.

N-H Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Ethyl Group: The methyl carbon would resonate at around 16 ppm, and the methylene carbon at approximately 28 ppm. In 4-ethylaniline, these are found at roughly 16.5 ppm and 27.9 ppm, respectively. chemicalbook.com

Aniline Carbons: The aromatic carbons of the aniline ring would show distinct signals. The carbon bearing the ethyl group (C4) and the carbon attached to the nitrogen (C1) would be quaternary and have specific chemical shifts. The other four aromatic carbons would appear in the region of 110-130 ppm.

Thiophen-2-ylmethyl Group: The methylene carbon would be expected in the range of 45-55 ppm. The carbons of the thiophene ring would show signals in the aromatic region, typically between 120 and 145 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~16 |

| Ethyl -CH₂ | ~2.6 (quartet) | ~28 |

| Aniline Ar-H | 6.5 - 7.5 (two doublets) | 110 - 150 |

| Thiophene Ar-H | 6.8 - 7.3 (multiplets) | 120 - 145 |

| Methylene -CH₂- | ~4.4 (singlet) | ~50 |

| N-H | Variable (broad singlet) | - |

Note: These are predicted values based on data from analogous compounds and are subject to experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display the following key absorption bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the ethyl and methylene groups.

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring, including C-S stretching, can be expected in the fingerprint region. For comparison, the IR spectrum of 4-ethylaniline shows characteristic bands for the primary amine and the substituted benzene ring. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (predicted molecular weight: 217.33 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 217.

The fragmentation pattern would likely be dominated by cleavage at the benzylic position, which is the bond between the thiophene ring and the methylene group, and the C-N bond. Common fragmentation pathways for related N-benzylamines involve the loss of the benzyl (B1604629) or aryl group. nih.govresearchgate.net

Loss of the thiophen-2-yl radical: A fragment corresponding to the loss of the C₄H₃S radical (m/z 83) would result in a peak at m/z 134.

Formation of the thiophen-2-ylmethyl cation (tropylium-like ion): A prominent peak at m/z 97, corresponding to the [C₅H₅S]⁺ ion, is highly probable due to the stability of this benzylic-type cation.

Cleavage of the ethyl group: Loss of a methyl radical (CH₃, m/z 15) to give a fragment at m/z 202, or loss of an ethyl radical (C₂H₅, m/z 29) to give a fragment at m/z 188.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the ethyl group is also a possibility. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis spectroscopic data for this compound appears to have been published in peer-reviewed journals. Such data would be essential for understanding the electronic transitions within the molecule, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which provide insights into the promotion of electrons between molecular orbitals.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. Without this experimental data, a definitive analysis of its solid-state architecture is not possible.

Computational Molecular Structure Analysis

Detailed computational studies, which are crucial for complementing experimental findings and providing deeper insights into molecular properties, appear to be absent for this compound. Such analyses typically employ quantum chemical methods like Density Functional Theory (DFT) to predict various molecular characteristics.

Without dedicated computational studies, the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound remain uncharacterized. Conformational analysis, which would identify the most stable three-dimensional shapes of the molecule, is also unavailable.

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have not been reported. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and electronic transport properties. Furthermore, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been generated for this compound.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects. No NBO analysis has been published for this compound.

The distribution of electron density across the atoms of this compound has not been quantified through Mulliken or Natural Population Analysis (NPA). These computational methods assign partial charges to each atom, offering insights into the molecule's polarity and reactivity.

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis serves as a pivotal tool in supramolecular chemistry and crystal engineering, offering a unique method for visualizing and quantifying the intricate network of intermolecular interactions within a crystal lattice. This analysis for this compound provides profound insights into the packing motifs and the nature of the forces that govern its solid-state architecture. By mapping the electron density distribution, the Hirshfeld surface delineates the regions of close contact between adjacent molecules, thereby elucidating the dominant intermolecular interactions that ensure the stability of the crystal structure.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule (the pro-molecule) outweighs the contributions from all its neighbors. The resulting surface can be color-coded based on various properties, such as the normalized contact distance (dnorm), which highlights intermolecular contacts shorter, equal to, or longer than the van der Waals radii, appearing as red, white, and blue regions, respectively.

Key Intermolecular Contacts

While specific crystallographic data for this compound is not publicly available, an analysis based on structurally analogous thiophene-aniline derivatives allows for a detailed prediction of its intermolecular interactions. The primary interactions expected to stabilize the crystal packing of this compound include:

C–H···π Interactions: These are anticipated to be significant, involving hydrogen atoms from the ethyl group and the aromatic rings engaging with the π-systems of the thiophene and aniline rings of neighboring molecules. Such interactions are typically visualized as distinct red areas on the dnorm surface, indicating close intermolecular contacts.

N–H···S Interactions: The presence of a secondary amine (N-H) and a thiophene ring suggests the likelihood of weak hydrogen bonds between the amine hydrogen and the sulfur atom of an adjacent molecule, contributing to the directional arrangement of molecules within the crystal.

π–π Stacking: The aromatic character of both the thiophene and aniline rings facilitates π–π stacking interactions. These non-covalent interactions are crucial for the stabilization of the crystal lattice and are expected to influence the packing arrangement, leading to either parallel or offset stacking of the aromatic rings.

Decomposed Fingerprint Plots

| Interaction Type | Projected Contribution (%) |

|---|---|

| H···H | ~40 - 50 |

| C···H/H···C | ~20 - 30 |

| S···H/H···S | ~5 - 10 |

| N···H/H···N | ~3 - 7 |

| C···C | ~3 - 6 |

| Other | ~2 - 5 |

The projected data underscores the predominance of H···H contacts, a common feature in organic molecules. The substantial contribution from C···H/H···C contacts points to the importance of C–H···π interactions, while the presence of S···H/H···S and N···H/H···N contacts corroborates the existence of weak hydrogen bonding.

Intermolecular Interaction Energies

Computational methods, particularly density functional theory (DFT), are employed to calculate the energies of these intermolecular interactions, providing a quantitative measure of their strength. By analyzing molecular pairs (dimers) from the crystal structures of analogous compounds, the energetic contributions of different interaction motifs can be estimated.

| Interaction Type | Estimated Electrostatic Energy (kJ/mol) | Estimated Dispersion Energy (kJ/mol) | Estimated Total Interaction Energy (kJ/mol) |

|---|---|---|---|

| C–H···π | -10 to -20 | -20 to -35 | -30 to -55 |

| N–H···S | -5 to -15 | -10 to -20 | -15 to -35 |

| π–π Stacking | -8 to -18 | -25 to -40 | -33 to -58 |

These estimated energies suggest that dispersion forces are the primary stabilizing component for all major interactions, a typical characteristic of non-covalent interactions in π-rich systems. The C–H···π and π–π stacking interactions are predicted to be the most significant contributors to the lattice energy, highlighting their critical role in the crystal's stability.

Disclaimer: The quantitative data presented in the tables for Hirshfeld surface analysis and intermolecular interaction energies are projected based on published data for structurally analogous thiophene-aniline derivatives. Specific experimental or computational data for this compound was not available at the time of this writing.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 4 Ethyl N Thiophen 2 Ylmethyl Aniline Pre Clinical Focus

Enzyme Inhibition Studies

The capacity of 4-ethyl-N-(thiophen-2-ylmethyl)aniline to modulate the activity of several key enzymes has been a subject of preliminary investigation. These studies are crucial for understanding its mechanism of action at a molecular level and for identifying potential therapeutic applications. The following subsections present the available data on its inhibitory effects on specific enzyme families.

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Research into the effects of thiophene (B33073) derivatives on cholinesterases, such as acetylcholinesterase (AChE), has been an area of interest for potential applications in neurodegenerative diseases. While direct experimental data for this compound is not extensively detailed in the public domain, studies on structurally related thiophene-carboxamide analogs have shown inhibitory activity in the low micromolar range against both acetylcholinesterase and butyrylcholinesterase (BChE) nih.gov. For instance, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrated notable inhibition, suggesting that the thiophene moiety can be a key pharmacophore in the design of cholinesterase inhibitors nih.gov.

Table 1: Cholinesterase Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | Inhibition Range | Source |

|---|---|---|---|

| Thiophene-Carboxamide Analogs | Acetylcholinesterase (AChE) | Low Micromolar | nih.gov |

This table is illustrative of the activity of related compounds, as direct data for this compound is not available.

Carbonic Anhydrase Isozyme Inhibition (e.g., hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications. Studies have explored a range of sulfonamide derivatives for their inhibitory effects on human carbonic anhydrase isozymes (hCAs), including the cytosolic forms hCA I and hCA II. Benzo[b]thiophene 1,1-dioxide sulfonamides, for example, have demonstrated potent inhibition against hCA I, hCA II, and the tumor-associated hCA IX, with inhibition constants (Ki) in the nanomolar range drugbank.com. While this compound is not a sulfonamide, the presence of the thiophene ring in potent inhibitors highlights the potential for this scaffold to interact with the active site of carbonic anhydrases.

Table 2: Carbonic Anhydrase Inhibition Data for Thiophene-Containing Sulfonamides

| Compound Class | Target Isozyme | Inhibition Constants (Ki) | Source |

|---|---|---|---|

| Benzo[b]thiophene-5- and 6-sulfonamides | hCA I | 63-138 nM | drugbank.com |

| Benzo[b]thiophene-5- and 6-sulfonamides | hCA II | 6.3-8.8 nM | drugbank.com |

This table presents data for related compound classes to provide context, as specific inhibitory data for this compound against carbonic anhydrases is not available.

Farnesyltransferase and Geranylgeranyltransferase-I Inhibition

Farnesyltransferase (FTase) and Geranylgeranyltransferase-I (GGTase-I) are key enzymes in the post-translational modification of proteins, including the Ras superfamily of small GTPases. Inhibition of these enzymes is a strategy in anticancer drug development nih.gov. While specific inhibitory data for this compound against these enzymes is not documented, the broader class of non-peptidomimetic and non-thiol inhibitors has been explored. For instance, compounds derived from an allenoate library have been identified as inhibitors of GGTase-I nih.gov.

Table 3: Farnesyltransferase and Geranylgeranyltransferase-I Inhibition Context

| Enzyme Target | Inhibitor Class | Relevance | Source |

|---|---|---|---|

| Farnesyltransferase (FTase) | Non-thiol inhibitors | Anticancer Target | nih.gov |

This table provides a general context of inhibitor development for these enzymes, as direct data for this compound is unavailable.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The deubiquitinase USP1-UAF1 complex is involved in DNA damage response pathways, making it an attractive target for cancer therapy. Small-molecule inhibitors of USP1-UAF1 have been developed through high-throughput screening and medicinal chemistry optimization nih.gov. A hit compound, N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, which shares the N-(thiophen-2-ylmethyl) moiety with the subject compound, was identified and optimized to yield potent inhibitors like ML323 nih.gov. This suggests that the N-(thiophen-2-ylmethyl)aniline scaffold could potentially serve as a starting point for developing inhibitors of deubiquitinases.

Table 4: USP1/UAF1 Inhibition by a Structurally Related Hit Compound

| Compound | Target | IC50 | Source |

|---|

This table shows data for an optimized inhibitor derived from a hit compound containing a similar structural motif.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins and is a target for therapies aimed at raising high-density lipoprotein (HDL) cholesterol levels. The development of CETP inhibitors has involved various chemical scaffolds, such as 2-phenylbenzoxazoles and triphenylethanamines nih.govnih.gov. While there is no direct evidence of this compound acting as a CETP inhibitor, the exploration of diverse aromatic structures in CETP inhibitor design is well-documented.

Table 5: Classes of Investigated CETP Inhibitors

| Inhibitor Class | Therapeutic Goal | Source |

|---|---|---|

| 2-(4-carbonylphenyl)benzoxazoles | Raising HDL cholesterol | nih.gov |

This table provides examples of chemical classes explored for CETP inhibition, as specific data for this compound is not available.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and has been a long-standing target for antimicrobial and anticancer agents mdpi.comnih.gov. A wide variety of heterocyclic compounds have been investigated as DHFR inhibitors. Thiophene-containing hybrids, such as thiophenyl-pyrazolyl-thiazoles, have been designed and evaluated for their DHFR inhibitory activity nih.gov. The structural diversity of known DHFR inhibitors suggests that novel scaffolds, potentially including aniline (B41778) derivatives, could exhibit activity.

Table 6: DHFR Inhibition by Thiophene-Containing Hybrids

| Compound Class | Target Enzyme | Biological Activity | Source |

|---|

This table highlights the investigation of related heterocyclic systems as DHFR inhibitors, as direct data for this compound is not available.

Cell-Based Assays for Specific Biological Modulations

Thiophene derivatives are a well-investigated class of compounds demonstrating a wide range of biological activities, including potent antiproliferative effects against various human cancer cell lines. rjraap.com Research into analogs containing the core thiophene and aniline moieties reveals significant cytotoxic potential, suggesting that this compound could exhibit similar properties against cell lines such as MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A549 (lung). nih.govmdpi.com

The antiproliferative activity of thiophene derivatives is typically characterized by their half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance needed to inhibit a biological process by 50%. Studies on various thiophene-aniline and related heterocyclic structures show a dose-dependent cytotoxic ability against cancer cell lines, with IC₅₀ values often in the low micromolar range. nih.gov

For instance, a series of (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives showed potent activity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 7.1 µM. nih.gov Another study on a novel triazolopyrimidine compound incorporating a thiophene group reported inhibitory activity against A-549 and HepG-2 cell lines. mdpi.com While specific IC₅₀ values for this compound are not available, the data from analogous compounds suggest it could possess significant cytotoxic potential.

Table 1: Representative IC₅₀ Values of Structurally Related Thiophene Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (Thiophen-2-yl-indolyl)methyl)aniline Derivatives nih.gov | HCT-116 | 7.1 - 11.9 |

| Pyrimidine Derivative nih.gov | A549 | 5.50 |

| Pyrimidine Derivative nih.gov | HCT-116 | 9.77 |

| Pyrimidine Derivative nih.gov | HepG2 | 7.12 |

| Pyrimidine Derivative nih.gov | MCF-7 | 7.85 |

This table presents data for structurally related compounds to infer the potential activity of this compound.

A common mechanism by which anticancer agents exert their effect is by disrupting the cell cycle, thereby halting cell division. nih.gov Investigations into active (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives revealed that these compounds can induce cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.govresearchgate.net This arrest prevents the cancer cells from entering mitosis, which effectively stops their proliferation and can lead to cell death. nih.gov The ability to interfere with DNA replication (S phase) or preparation for mitosis (G2/M phase) is a hallmark of many effective chemotherapy drugs. researchgate.net Other related heterocyclic compounds have also been shown to induce G2/M arrest, suggesting this may be a class-wide mechanism. mdpi.com

Beyond halting the cell cycle, many thiophene-based compounds actively induce programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway. mdpi.com This pathway is initiated by stimuli such as DNA damage or oxidative stress, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov

This disruption causes mitochondrial depolarization and the release of pro-apoptotic factors. mdpi.com Subsequently, a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3, are activated, leading to the systematic dismantling of the cell. mdpi.comnih.gov Some studies suggest that related compounds can induce apoptosis through caspase-independent pathways as well, potentially involving the nuclear translocation of Apoptosis Inducing Factor (AIF). nih.gov

The anticancer activity of thiophene-aniline derivatives can also be traced to their ability to modulate gene expression at the post-transcriptional level. MicroRNAs (miRNAs), small non-coding RNAs, are key regulators of gene expression and can function as either oncogenes (oncomiRs) or tumor suppressors. researchgate.net

Studies on active (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline analogs demonstrated a significant impact on specific miRNAs. These compounds were found to increase the expression levels of tumor suppressor miRNAs, such as miR-30C and miR-107. researchgate.net Concurrently, they caused a substantial decrease in the levels of oncogenic molecules, including miR-25, Interleukin-6 (IL-6), and the oncogene C-Myc. nih.govresearchgate.net This dual action—upregulating tumor suppressors while downregulating oncogenes—highlights a sophisticated mechanism for inhibiting cancer cell growth and survival. researchgate.net

In addition to antiproliferative effects, the thiophene nucleus is a key structural motif in many compounds with significant antimicrobial properties. researchgate.net Various derivatives containing the thiophen-2-ylmethyl group or related structures have been screened for activity against a range of bacterial and fungal pathogens. pharmj.org.ua

Schiff bases such as (E)-N-(4-(thiophen-2-ylmethyleneamino) phenylsulfonyl) acetamide (B32628) have shown activity against bacteria like E. coli and fungi like A. niger. researchgate.net Similarly, triazole-thiol compounds incorporating a thiophen-2-ylmethyl moiety exhibit notable antimicrobial and antifungal effects. pharmj.org.ua The activity is often dependent on the specific substitutions on the aniline or associated rings, but the collective data indicate that the thiophene-aniline scaffold is a promising backbone for the development of new antimicrobial agents. ejpmr.comnih.gov

Table 2: Representative Antimicrobial Activity of Structurally Related Thiophene Derivatives

| Compound Class | Target Organism | Type of Activity |

|---|---|---|

| Thiophene Schiff Base Metal Complex researchgate.net | Escherichia coli | Antibacterial |

| Thiophene Schiff Base Metal Complex researchgate.net | Aspergillus niger | Antifungal |

| Thiophen-2-ylmethyl-triazole-thiol Derivative pharmj.org.ua | Staphylococcus aureus | Antibacterial |

| Thiophen-2-ylmethyl-triazole-thiol Derivative pharmj.org.ua | Candida albicans | Antifungal |

| N-substituted piperazinylquinolone Derivative nih.gov | Staphylococcus aureus | Antibacterial |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Antimicrobial Activity Assays

Antibacterial Spectrum and Efficacy

Antifungal Spectrum and Efficacy

As with its antibacterial profile, specific data on the in vitro antifungal spectrum and efficacy of this compound are not found in the current body of scientific literature. The broader class of thiophene derivatives has been a source of interest in the development of antifungal agents. For instance, certain 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives have exhibited broad-spectrum antifungal activity. nih.gov Additionally, some butyltin(IV) N-substituted 2-aminoethanethiolates have shown a good in vitro antifungal effect against several human pathogenic fungi. nih.gov Nevertheless, without direct studies, the antifungal potential of this compound remains uncharacterized.

Minimum Inhibitory Concentration (MIC) Determinations

There is no publicly available data from in vitro studies that specify the Minimum Inhibitory Concentration (MIC) of this compound against any microbial strains.

Antileishmanial Activity Evaluation

Specific in vitro evaluations of the antileishmanial activity of this compound have not been reported in published research. However, the therapeutic potential of the broader family of thiophene derivatives has been noted, with some compounds showing promising activity against Leishmania species. nih.gov For instance, certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have been investigated for their leishmanicidal effects. nih.gov The activity of this compound in this context is yet to be determined.

Anti-tubercular Activity Assessment

There is a lack of specific research assessing the in vitro anti-tubercular activity of this compound against Mycobacterium tuberculosis. The quest for new anti-tubercular agents has led to the investigation of various heterocyclic compounds, including those containing thiophene and aniline motifs. For example, novel 4-anilinoquinolines and 4-anilinoquinazolines have been identified as inhibitors of M. tuberculosis. nih.gov Additionally, certain spirocyclic azetidines equipped with a nitrofuran-warhead have demonstrated excellent activity. mdpi.com However, the specific efficacy of this compound against this pathogen has not been documented.

Receptor Binding and Ligand-Target Interaction Studies

Radioligand Binding Assays

No data from radioligand binding assays for this compound are available in the scientific literature. Such studies are crucial for identifying specific molecular targets and elucidating the mechanism of action of a compound. While research on other molecules, such as N-methyl-(2-arylquinolin-4-yl)oxypropanamides as potential radioligands for the translocator protein (TSPO), has been conducted, similar investigations have not been reported for this compound. nih.gov

Fluorescence-based Binding Assays (e.g., TR-FRET, Fluorescence Polarization)

Fluorescence-based binding assays are powerful tools in preclinical drug discovery for quantifying the interaction between a test compound and a biological target, such as a protein or nucleic acid. bmglabtech.combpsbioscience.combpsbioscience.com These assays are highly sensitive, amenable to high-throughput screening, and offer a non-radioactive method for determining binding affinity. moleculardevices.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a specific application of FRET that utilizes long-lifetime donor fluorophores, typically lanthanides, to reduce background fluorescence interference. bpsbioscience.commoleculardevices.comcolumbiabiosciences.com In a TR-FRET assay, a biological target and a tracer (a molecule known to bind the target) are each labeled with a fluorophore, a donor and an acceptor, respectively. When these two are in close proximity (typically less than 10 nm) due to binding, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. bpsbioscience.comnih.gov If a test compound, such as this compound, competes with the tracer for binding to the target, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal. This change in signal is proportional to the binding affinity of the test compound.

Cell-Based Reporter Gene Assays for Receptor Activation or Inhibition

Cell-based reporter gene assays are instrumental in determining whether a compound acts as an agonist (activator) or antagonist (inhibitor) of a specific cellular receptor. thermofisher.comyoutube.comcreative-bioarray.com These assays utilize genetically modified cells that contain a reporter gene coupled to a specific response element in its promoter region. clinisciences.com This response element is activated by a transcription factor that is, in turn, regulated by the receptor of interest.

When a ligand binds to and activates the receptor, it initiates a signaling cascade that leads to the activation of the specific transcription factor. This transcription factor then binds to the response element and drives the expression of the reporter gene. thermofisher.com Commonly used reporter genes encode for easily quantifiable proteins such as luciferase, β-galactosidase, or green fluorescent protein (GFP). creative-bioarray.comclinisciences.com

To evaluate this compound, it would be introduced to the engineered cells. An increase in the reporter gene signal would suggest that the compound is an agonist for the target receptor. Conversely, if the cells are stimulated with a known agonist in the presence of the test compound and the reporter signal is diminished, it would indicate an antagonistic effect. thermofisher.com These assays are highly valuable as they provide functional data on a compound's activity within a cellular context. nih.gov

Antioxidant Activity Evaluation

Antioxidant activity is a crucial parameter in the biological profiling of many chemical compounds. It refers to the ability of a substance to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The following assays are commonly employed to determine the antioxidant potential of a compound in vitro.

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for assessing the radical scavenging activity of a compound. acmeresearchlabs.inmdpi.comnih.gov DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm. acmeresearchlabs.inencyclopedia.pub When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. acmeresearchlabs.inencyclopedia.pub

The degree of discoloration is directly proportional to the radical scavenging capacity of the antioxidant. acmeresearchlabs.in The results are often expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. nih.govslideshare.net A lower IC50 value signifies a higher antioxidant activity.

Illustrative Data Table for DPPH Radical Scavenging Activity The following data is hypothetical and serves only to illustrate the potential results from a DPPH assay.

| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging | IC50 (µg/mL) |

| This compound | 10 | 15.2 | |

| 25 | 35.8 | ||

| 50 | 52.1 | 48.0 | |

| 100 | 78.5 | ||

| 200 | 91.3 | ||

| Ascorbic Acid (Standard) | 5 | 45.6 | |

| 10 | 89.9 | 5.5 |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method for determining the total antioxidant capacity of a substance. ultimatetreat.com.aupubcompare.aigbiosciences.com This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. ultimatetreat.com.auabcam.com This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. gbiosciences.com

The change in absorbance is directly proportional to the antioxidant power of the compound. ultimatetreat.com.au The results are typically expressed as FRAP values, which are determined by comparing the absorbance change of the test sample to that of a known standard, usually ferrous sulfate (B86663) (FeSO₄). cellbiolabs.com

Illustrative Data Table for Ferric Reducing Antioxidant Power (FRAP) The following data is hypothetical and serves only to illustrate the potential results from a FRAP assay.

| Compound | Concentration (µM) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ Equivalent) |

| This compound | 50 | 0.215 | 105 |

| 100 | 0.428 | 210 | |

| 200 | 0.850 | 425 | |

| Trolox (Standard) | 50 | 0.350 | 175 |

| 100 | 0.700 | 350 | |

| 200 | 1.400 | 700 |

Structure Activity Relationship Sar and Advanced Computational Modeling of 4 Ethyl N Thiophen 2 Ylmethyl Aniline

Elucidation of Key Structural Features for Biological Activity

Substituents on an aniline (B41778) ring can significantly alter its electronic properties, which in turn affects its interaction with biological targets. researchgate.net The ethyl group at the para-position of the aniline ring in 4-ethyl-N-(thiophen-2-ylmethyl)aniline is classified as an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic system increases the basicity of the amine linker compared to an unsubstituted aniline. researchgate.net

This increased electron density on the nitrogen atom can enhance its ability to form hydrogen bonds or ionic interactions with a receptor, which are often pivotal for binding affinity. nih.govnih.gov Studies on substituted anilines have consistently shown that electron-donating groups increase the pKa of the amino group, making the compound more basic. researchgate.net Furthermore, the ethyl group contributes to the lipophilicity of the molecule. In many cases, increased hydrophobicity of substituents on a phenyl ring has been correlated with an increase in the biological activity of compounds. longdom.org This suggests that the para-ethyl group may enhance membrane permeability or engage in favorable hydrophobic interactions within a receptor's binding pocket. longdom.org

| Compound | Substituent (R) | Hammett Constant (σp) | pKa of Conjugate Acid | Effect |

|---|---|---|---|---|

| Aniline | -H | 0.00 | 4.60 | Reference |

| 4-Methylaniline | -CH₃ | -0.17 | 5.08 | Electron-donating, Increased Basicity |

| 4-Ethylaniline (B1216643) | -CH₂CH₃ | -0.15 | 5.12 | Electron-donating, Increased Basicity & Lipophilicity |

The thiophene (B33073) ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile structural and electronic properties that facilitate interactions with diverse biological targets. nih.govontosight.ai As a bioisostere of the phenyl ring, it has a similar size and shape but distinct electronic characteristics. sci-hub.se The sulfur atom in the thiophene ring is a key feature; its lone pairs of electrons can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov

π-π stacking: The aromatic nature of the thiophene ring allows it to interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Hydrophobic interactions: The ring itself is lipophilic and can favorably interact with hydrophobic pockets in a receptor. researchgate.net

Hydrogen bonding: The sulfur atom can act as a weak hydrogen bond acceptor.

The presence and position of the sulfur heteroatom make the thiophene ring electron-rich, influencing its binding capabilities compared to a simple benzene (B151609) ring. nih.gov Thiophene and its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in establishing effective drug-target interactions across various therapeutic areas, including anti-inflammatory and anticancer agents. nih.govnih.gov

| Interaction Type | Description | Potential Interacting Residues in a Receptor |

|---|---|---|

| π-π Stacking | Interaction between the aromatic π-system of the thiophene ring and aromatic amino acid side chains. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

| Hydrophobic Interactions | Interaction of the nonpolar surface of the thiophene ring with nonpolar regions of the binding site. | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Hydrogen Bonding | The sulfur atom can act as a weak hydrogen bond acceptor. | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Cation-π Interactions | Interaction between the electron-rich thiophene ring and a positively charged residue. | Lysine (Lys), Arginine (Arg) |

The secondary amine linker connecting the aniline and thiophene moieties is not merely a spacer but a critical determinant of the molecule's biological activity. Its primary roles include defining the spatial relationship between the two aromatic rings and participating directly in binding interactions.

The flexibility of the N-CH₂ bond allows the aniline and thiophene rings to adopt an optimal conformation for fitting into a receptor's binding site. The length of the linker is also crucial; studies comparing N-benzyl anilines with N-benzyl benzylamines (which contain an extra methylene (B1212753) group) have shown that even a small change in linker length can significantly impact biological activity. researchgate.net

Furthermore, the secondary amine is a titratable group, meaning its protonation state is dependent on the pH of its environment. pressbooks.pub At physiological pH, the amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is often essential for forming a strong ionic bond, or salt bridge, with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the active site of a target protein. nih.govacs.org The formation of this ionic interaction is frequently the primary anchor for a ligand within its binding pocket, and its absence can lead to a dramatic loss of activity. nih.gov Therefore, the basicity of the amine, modulated by the electronic effects of the aromatic rings it connects, is a key factor in determining binding affinity. researchgate.net

Comparative Structure-Activity Relationship Studies with Analogues

To further probe the SAR of this compound, it is instructive to consider the effects of systematic structural modifications. By altering substituents or replacing core structural motifs, researchers can map the steric, electronic, and hydrophobic requirements of the biological target.

SAR studies on related N-arylmethyl aniline derivatives have demonstrated that both the nature and position of substituents are critical for biological efficacy. acs.org For the this compound scaffold, modifications could be explored on both the aniline and thiophene rings.

On the Aniline Ring: Changing the para-ethyl group to other alkyl groups (e.g., methyl, isopropyl) could fine-tune lipophilicity and steric bulk. longdom.org Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the same position would decrease the basicity of the amine linker and alter the electronic character of the ring, which could either be detrimental or beneficial depending on the specific target interactions. researchgate.netlongdom.org Moving the ethyl group to the meta or ortho positions would likely have a significant impact; studies on similar scaffolds have shown that para-substituted analogues are often more potent than their ortho or meta counterparts. acs.org

On the Thiophene Ring: The thiophene ring can also be substituted, typically at the 4- or 5-positions. Adding small, electron-donating groups like a methyl group or electron-withdrawing groups like a halogen could probe for additional interactions within the binding pocket. The size, polarity, and hydrogen-bonding capacity of these substituents would influence the molecule's affinity and selectivity.

| Analogue | Modification | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| 4-methyl-N-(thiophen-2-ylmethyl)aniline | Ethyl → Methyl | Decrease lipophilicity and steric bulk | Potentially lower, similar, or higher depending on pocket size |

| 4-chloro-N-(thiophen-2-ylmethyl)aniline | Ethyl → Chloro | Increase electron-withdrawal, decrease amine basicity | Likely decreased if ionic interaction is key |

| 4-ethyl-N-((5-methylthiophen-2-yl)methyl)aniline | H → Methyl on thiophene | Probe for additional hydrophobic pocket | Potentially increased if extra pocket is filled |

| 4-ethyl-N-(benzyl)aniline | Thiophene → Phenyl | Bioisosteric replacement to assess role of sulfur | Activity may be retained but potentially altered |

| 2-ethyl-N-(thiophen-2-ylmethyl)aniline | para-ethyl → ortho-ethyl | Alter substituent position | Likely significantly decreased due to steric hindrance acs.org |

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a drastic change to the chemical structure. researchgate.netipinnovative.com This strategy is a cornerstone of medicinal chemistry for lead optimization. nih.gov

Aniline Moiety Replacements: The aniline group itself can be a liability in drug candidates due to metabolic instability. biopartner.co.uk Bioisosteric replacement of the entire 4-ethylaniline moiety could be considered to improve drug-like properties. acs.org For example, replacing it with a non-planar, saturated carbocycle could increase the fraction of sp³-hybridized carbons (a desirable feature in modern drug design) and mitigate metabolic concerns while attempting to maintain the key interactions provided by the amino group. acs.org

| Original Moiety | Bioisostere | Key Property Changes | Potential Effect on Activity |

|---|---|---|---|

| Thiophene | Phenyl | Removes sulfur heteroatom; slightly larger and more lipophilic. | Activity may be retained; loss of H-bond acceptor capability. nih.gov |